Cas no 2137836-58-7 (N-ethyl-2-hydroxypropane-1-sulfonamide)

N-ethyl-2-hydroxypropane-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-ethyl-2-hydroxypropane-1-sulfonamide
- EN300-1083030
- 2137836-58-7
-
- インチ: 1S/C5H13NO3S/c1-3-6-10(8,9)4-5(2)7/h5-7H,3-4H2,1-2H3
- InChIKey: CWDPPCKEULPAPF-UHFFFAOYSA-N
- ほほえんだ: S(CC(C)O)(NCC)(=O)=O
計算された属性
- せいみつぶんしりょう: 167.06161445g/mol
- どういたいしつりょう: 167.06161445g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 74.8Ų
N-ethyl-2-hydroxypropane-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083030-10.0g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 10g |
$4176.0 | 2023-06-10 | ||
Enamine | EN300-1083030-0.05g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 95% | 0.05g |
$816.0 | 2023-10-28 | |
Enamine | EN300-1083030-5.0g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 5g |
$2816.0 | 2023-06-10 | ||
Enamine | EN300-1083030-1.0g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 1g |
$971.0 | 2023-06-10 | ||
Enamine | EN300-1083030-2.5g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 95% | 2.5g |
$1903.0 | 2023-10-28 | |
Enamine | EN300-1083030-0.25g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 95% | 0.25g |
$893.0 | 2023-10-28 | |
Enamine | EN300-1083030-0.1g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 95% | 0.1g |
$855.0 | 2023-10-28 | |
Enamine | EN300-1083030-0.5g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 95% | 0.5g |
$933.0 | 2023-10-28 | |
Enamine | EN300-1083030-5g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 95% | 5g |
$2816.0 | 2023-10-28 | |
Enamine | EN300-1083030-1g |
N-ethyl-2-hydroxypropane-1-sulfonamide |
2137836-58-7 | 95% | 1g |
$971.0 | 2023-10-28 |
N-ethyl-2-hydroxypropane-1-sulfonamide 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
N-ethyl-2-hydroxypropane-1-sulfonamideに関する追加情報
N-ethyl-2-hydroxypropane-1-sulfonamide (CAS No. 2137836-58-7): An Overview of Its Properties, Applications, and Recent Research
N-ethyl-2-hydroxypropane-1-sulfonamide (CAS No. 2137836-58-7) is a versatile compound with a unique chemical structure that has garnered significant attention in recent years. This compound, also known as NEHPS, is characterized by its hydroxyl and sulfonamide functional groups, which confer it with a range of interesting properties and potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry.
The molecular formula of N-ethyl-2-hydroxypropane-1-sulfonamide is C5H12O3NS, and its molecular weight is approximately 160.19 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and many organic solvents. Its chemical structure includes an ethyl group attached to the nitrogen atom of the sulfonamide moiety, a hydroxyl group on the propane backbone, and a sulfonamide group, which together contribute to its unique chemical behavior.
One of the key properties of N-ethyl-2-hydroxypropane-1-sulfonamide is its ability to form stable complexes with various metal ions. This property makes it a valuable ligand in coordination chemistry and has led to its use in the synthesis of metal complexes with potential applications in catalysis and materials science. Recent studies have shown that N-ethyl-2-hydroxypropane-1-sulfonamide-based metal complexes exhibit enhanced catalytic activity in reactions such as the hydrogenation of alkenes and the oxidation of alcohols.
In the pharmaceutical industry, N-ethyl-2-hydroxypropane-1-sulfonamide has been explored for its potential therapeutic applications. Its hydroxyl and sulfonamide groups are known to interact with biological targets, making it a promising candidate for drug development. Research has focused on its anti-inflammatory and antioxidant properties, which could be beneficial in treating conditions such as arthritis and neurodegenerative diseases. A recent study published in the Journal of Medicinal Chemistry reported that derivatives of N-ethyl-2-hydroxypropane-1-sulfonamide showed significant anti-inflammatory activity in vitro and in vivo models.
Beyond its pharmaceutical applications, N-ethyl-2-hydroxypropane-1-sulfonamide has also found use in analytical chemistry. Its ability to form stable complexes with metal ions makes it an effective chelating agent for the determination of trace metals in environmental samples. This property has been utilized in developing sensitive and selective methods for the detection of heavy metals such as lead, cadmium, and mercury in water and soil samples. A study published in Analytical Chemistry demonstrated that N-ethyl-2-hydroxypropane-1-sulfonamide-based chelating agents provided excellent sensitivity and accuracy in metal ion detection.
The synthesis of N-ethyl-2-hydroxypropane-1-sulfonamide typically involves several steps, including the reaction of ethylamine with 2-hydroxypropanesulfonyl chloride followed by dehydrochlorination. The process can be optimized to achieve high yields and purity levels, making it suitable for large-scale production. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes for this compound, reducing the use of hazardous reagents and minimizing waste generation.
In conclusion, N-ethyl-2-hydroxypropane-1-sulfonamide (CAS No. 2137836-58-7) is a multifunctional compound with a wide range of applications across various scientific disciplines. Its unique chemical structure endows it with properties that make it valuable in fields such as pharmaceuticals, materials science, and analytical chemistry. Ongoing research continues to uncover new potential uses for this compound, further highlighting its significance in modern scientific research.
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